molecular formula C10H14N2O2S2 B1216573 1-Ethyl-3-(4-methylphenyl)sulfonylthiourea

1-Ethyl-3-(4-methylphenyl)sulfonylthiourea

Cat. No. B1216573
M. Wt: 258.4 g/mol
InChI Key: QKXAKHONQHLDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-(4-methylphenyl)sulfonylthiourea is a sulfonamide.

Scientific Research Applications

Synthesis and Catalysis

1-Ethyl-3-(4-methylphenyl)sulfonylthiourea and related compounds have been utilized in various chemical syntheses. For example, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related compound, has been used as a catalyst in the synthesis of polyhydroquinoline derivatives. This process benefits from being clean, simple, and high-yielding over a short reaction time, and the catalyst can be recycled and reused several times without significant loss of activity (Khaligh, 2014).

Anticancer and Antiviral Activities

Compounds containing the 1-Ethyl-3-(4-methylphenyl)sulfonylthiourea structure have shown promise in medicinal chemistry. For instance, derivatives of celecoxib, which include a similar structure, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One such compound showed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib (Küçükgüzel et al., 2013). Additionally, novel indolyl aryl sulfones, containing a similar sulfonyl structure, have been developed with potent anti-HIV-1 activities, particularly against strains carrying NNRTI-resistant mutations (Silvestri et al., 2003).

Anticonvulsant Effect

Sulfonylurea and sulfonylthiourea derivatives have been synthesized and tested for their anticonvulsant activity. They show potential in restraining astrocytic Na+, 2HCl, and K+ co-transport, similar to existing anticonvulsant drugs. Compounds in this series were found to be effective against convulsions, with certain derivatives being particularly active and devoid of neurotoxicity (Thakur et al., 2016).

Antibacterial Applications

Novel heterocyclic compounds containing a sulfonamido moiety, structurally related to 1-Ethyl-3-(4-methylphenyl)sulfonylthiourea, have been synthesized with the aim of developing new antibacterial agents. Some of these compounds exhibited high antibacterial activities, highlighting the potential of such structures in the development of new antibacterial drugs (Azab et al., 2013).

properties

Product Name

1-Ethyl-3-(4-methylphenyl)sulfonylthiourea

Molecular Formula

C10H14N2O2S2

Molecular Weight

258.4 g/mol

IUPAC Name

1-ethyl-3-(4-methylphenyl)sulfonylthiourea

InChI

InChI=1S/C10H14N2O2S2/c1-3-11-10(15)12-16(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,11,12,15)

InChI Key

QKXAKHONQHLDJH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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